
(3-Bromo-naphthyl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromonaphthalen-1-yl)methyl methanesulfonate: is a chemical compound characterized by a bromine atom attached to the naphthalene ring and a methanesulfonate group attached to the methyl group
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of naphthalene followed by methylation and subsequent reaction with methanesulfonic acid.
Nucleophilic Substitution: Starting with a suitable precursor, such as naphthalene-1-methanol, followed by bromination and reaction with methanesulfonic acid.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include:
Catalytic Systems: Use of catalysts to enhance the reaction efficiency.
Purification Techniques: Techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
(3-bromonaphthalen-1-yl)methyl methanesulfonate: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding bromo-naphthalene derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Naphthalene-1-carboxylic acid derivatives.
Reduction Products: Bromo-naphthalene derivatives.
Substitution Products: Various substituted naphthalene derivatives.
科学的研究の応用
(3-bromonaphthalen-1-yl)methyl methanesulfonate: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors that trigger cellular responses.
Pathway Modulation: Modulation of signaling pathways involved in cellular functions.
類似化合物との比較
(3-bromonaphthalen-1-yl)methyl methanesulfonate: can be compared with other similar compounds, such as:
3-chloronaphthalen-1-yl)methyl methanesulfonate: Similar structure but with chlorine instead of bromine.
Naphthalene-1-sulfonic acid: Similar core structure but without the bromine and methanesulfonate groups.
Naphthalene-1-methanol: Similar core structure but without the bromine and methanesulfonate groups.
特性
分子式 |
C12H11BrO3S |
|---|---|
分子量 |
315.18 g/mol |
IUPAC名 |
(3-bromonaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H11BrO3S/c1-17(14,15)16-8-10-7-11(13)6-9-4-2-3-5-12(9)10/h2-7H,8H2,1H3 |
InChIキー |
RKHMGQZMTYJMOS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1=CC(=CC2=CC=CC=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


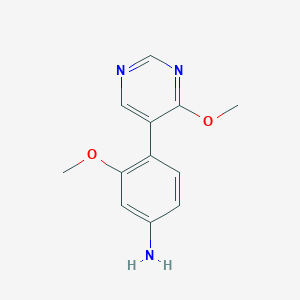
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
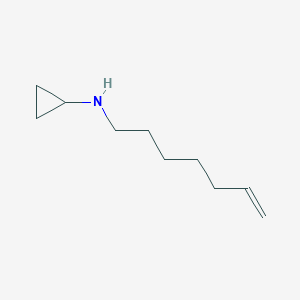
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)

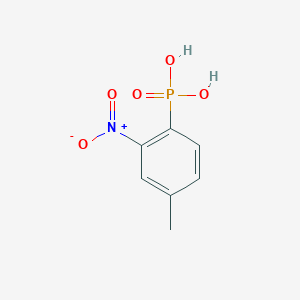
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)
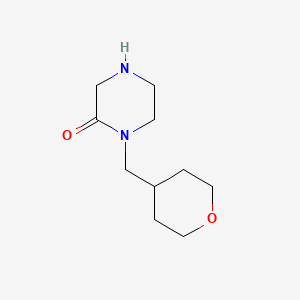
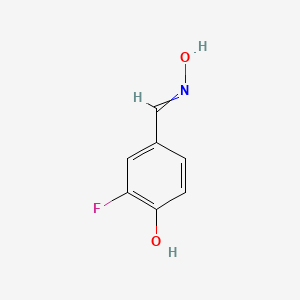
![2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B15355824.png)
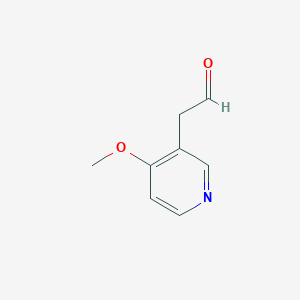
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)
![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
